N-甲基-N-苯基-1-(噻吩-2-基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . The molecule consists of a thiophen group with an alkyl amine substituent at the 2-position . It’s included in Schedule II of the 1971 Convention on Psychotropic Substances .

Synthesis Analysis

There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular formula of Methiopropamine is C8H13NS . The InChI key is HPHUWHKFQXTZPS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .

Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 127.21 . It is a colorless to light-yellow to yellow liquid .

科学研究应用

化学合成和反应性

- 吗啉乙烯的亲核行为:源自各种酮(包括苯甲基酮)的吗啉烯胺已被研究其与不同亲核试剂的反应。这些化合物表现出广泛的反应性,表明在合成化学中具有创造不同化学结构的潜力 (Ferri 等人,1978)。

- 膦催化的环化:对膦催化的 α-烷基丙二酸酯与活化烯烃(包括涉及芳基亚甲基丙二腈)的 [4 + 2] 环化的研究强调了一种合成环己烯的方法。该过程可能与具有与 N-甲基-N-苯基-1-(噻吩-2-基)环戊烷甲酰胺类似骨架的化合物有关 (Tran 和 Kwon,2007)。

材料科学和催化

- 用于钯(II) 回收的叔硫酰胺衍生物:合成和评估用于从氯化物介质中萃取钯(II) 的叔硫酰胺衍生物表明含硫化合物在材料科学中的效用,特别是在金属回收和再循环过程中 (Ortet 和 Paiva,2015)。

生物活性

- 噻唑衍生物的抗癌活性:多项研究已合成和评估了噻唑和 1,3,4-噻二唑衍生物,显示出有效的抗癌活性。这些研究证明了具有噻吩和相关杂环组分的化合物的潜在生物医学应用,突出了 N-甲基-N-苯基-1-(噻吩-2-基)环戊烷甲酰胺类似物的可能感兴趣的领域 (Ravinaik 等人,2021); (Gomha 等人,2017)。

作用机制

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

安全和危害

属性

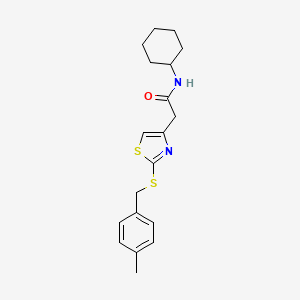

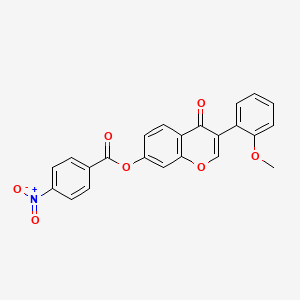

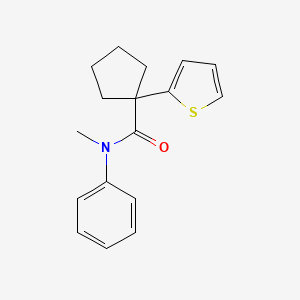

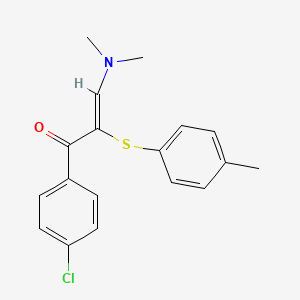

IUPAC Name |

N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDOYMZHMIIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)